molecular formula C13H17N3 B13804117 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine

2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine

Cat. No.: B13804117
M. Wt: 215.29 g/mol
InChI Key: LDAUBDWSWAEVFU-UHFFFAOYSA-N
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Description

2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclohepta[b]pyrrole ring system through a series of cyclization reactions. These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .

Major Products: The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique chemical properties . Additionally, its ability to interact with specific molecular targets makes it a valuable tool for studying various biological processes .

Mechanism of Action

The mechanism of action of 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine involves its interaction with specific molecular targets within cells. These interactions can lead to various biological effects, such as the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine include other cyclohepta[b]pyrrole derivatives and related heterocyclic compounds. These compounds share similar structural features and chemical properties .

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the methylimino group. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine

InChI

InChI=1S/C13H17N3/c1-9-10(7-8-14)11-5-3-4-6-12(15-2)13(11)16-9/h3-6,16H,7-8,14H2,1-2H3

InChI Key

LDAUBDWSWAEVFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=NC)C=CC=C2)CCN

Origin of Product

United States

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